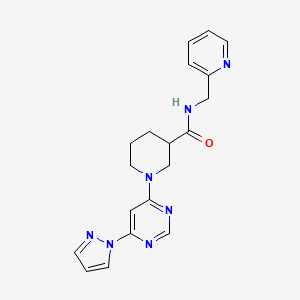

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Description

Pyrazole

Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. Its pharmacological relevance stems from its ability to participate in hydrogen bonding and π-π stacking interactions, making it a common feature in anti-inflammatory and anticancer agents. The 1H-pyrazole variant in this compound ensures nitrogen lone pairs are available for coordination with metal ions or hydrogen bonding with biological targets.

Pyrimidine

Pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, is foundational to nucleic acids and numerous coenzymes. In drug design, pyrimidine derivatives are prized for their mimicry of endogenous nucleotides, enabling interference with DNA replication or enzyme function. The substitution pattern at the 4- and 6-positions of the pyrimidine ring in this compound (with a pyrazole at position 6) modulates electronic properties and steric bulk, influencing target engagement.

Piperidine

Piperidine, a six-membered saturated ring with one nitrogen atom, introduces conformational flexibility and basicity to the molecule. The 3-carboxamide substitution on the piperidine ring enhances water solubility and provides a handle for further functionalization, as seen in the N-(pyridin-2-ylmethyl) group.

Pyridine

The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, contributes to the compound’s planar geometry and potential for cation-π interactions. The 2-ylmethyl substitution on the pyridine ring optimizes spatial orientation relative to the piperidine-carboxamide group, creating a pseudopeptidic structure that may mimic natural ligands.

Significance of Multicyclic Heteroaromatic Carboxamides in Contemporary Research

Multicyclic heteroaromatic carboxamides represent a frontier in drug discovery due to their ability to engage multiple biological targets simultaneously. The carboxamide group (-CONH-) in 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide serves as a hydrogen bond donor and acceptor, enabling interactions with polar residues in enzyme active sites. This multifunctionality is exemplified by the compound’s structural analogs, such as N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide, which have shown inhibitory activity against cyclin-dependent kinases (CDKs).

The fusion of pyrazole and pyrimidine rings creates a conjugated π-system that enhances electronic delocalization, potentially improving binding affinity. Computational studies of similar compounds suggest that the pyrazole-pyrimidine core adopts a planar conformation when interacting with flat binding pockets, such as those found in tyrosine kinases. Meanwhile, the piperidine-pyridine linkage introduces torsional flexibility, allowing the molecule to adapt to diverse protein conformations.

Scope and Structure of the Present Academic Review

This review systematically examines the chemical and pharmacological profile of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide, with emphasis on its heterocyclic components and their collective contribution to biological activity. The analysis draws on synthetic methodologies, structural characterization data, and mechanistic insights from related compounds. Excluded from discussion are clinical applications, dosage considerations, and toxicological profiles, as these fall outside the scope of fundamental chemical research.

Subsequent sections will delve into the compound’s synthetic pathways, spectroscopic characterization, and theoretical modeling, providing a holistic understanding of its design principles. Comparative analyses with structurally analogous molecules, such as 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxyphenethyl)piperidine-3-carboxamide, will highlight the impact of substituent variation on physicochemical properties. By synthesizing data from diverse sources, this review aims to establish a framework for future innovations in multicyclic heteroaromatic drug development.

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c27-19(21-12-16-6-1-2-7-20-16)15-5-3-9-25(13-15)17-11-18(23-14-22-17)26-10-4-8-24-26/h1-2,4,6-8,10-11,14-15H,3,5,9,12-13H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYOUMWUTXJZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining pyrazole, pyrimidine, and piperidine moieties, which are known for their diverse pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 349.398 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[1,5-a]pyrimidine family, to which this compound belongs. Research indicates that derivatives of this class exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that certain pyrazolo[1,5-a]pyrimidines inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on specific enzymes. Pyrazolo[1,5-a]pyrimidines are known to act as selective protein kinase inhibitors. A study reported that compounds with similar structures effectively inhibited kinases involved in cancer progression, suggesting that our compound may exhibit similar properties .

Antiviral Activity

There is emerging evidence that pyrazole-containing compounds possess antiviral properties. For example, some derivatives have been shown to inhibit viruses like herpes simplex and respiratory syncytial virus (RSV) at micromolar concentrations . This points to the possibility that our compound could also exhibit antiviral activity.

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a pyrazole unit. Its molecular formula is with a molecular weight of approximately 283.33 g/mol. The presence of these heterocycles contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound under discussion has shown promising results in inhibiting various cancer cell lines through mechanisms that involve the modulation of key signaling pathways and enzyme inhibition.

- Case Study : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer potency .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. For instance, it has been identified as a potential inhibitor of histone demethylases, which play crucial roles in epigenetic regulation of gene expression.

- Research Insight : Inhibitors targeting histone demethylases have been associated with reactivation of tumor suppressor genes, leading to decreased tumor growth and improved patient outcomes .

Antiviral Applications

Another significant application of this compound lies in its antiviral properties. Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their efficacy against various viral infections.

- Case Study : Research has indicated that similar compounds exhibit inhibitory effects against hepatitis C virus (HCV) and respiratory syncytial virus (RSV). The mechanism involves interference with viral replication processes, showcasing the potential of these compounds as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the antiviral efficacy of this compound. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can lead to enhanced binding affinity and selectivity towards viral targets.

Material Science Applications

Beyond medicinal applications, compounds like 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide are being explored in material science due to their unique photophysical properties.

Photophysical Properties

The ability of these compounds to act as fluorophores opens avenues for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

a) BJ52846 (CAS: 1351660-12-2, C₁₆H₁₈N₈OS, MW: 370.4321)

- Key Difference : Replaces pyrazole with imidazole at the pyrimidine 6-position and substitutes the pyridin-2-ylmethyl group with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.

- Implications: The imidazole ring may alter hydrogen-bonding capacity compared to pyrazole due to its additional nitrogen atom.

b) Compound from

(S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide

- Key Difference : Pyrrolo[2,3-d]pyrimidine core replaces pyrimidine-pyrazole, with a trifluoromethoxybenzyl substituent.

- The CF₃O group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Substituent Variations

a) Compound from

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide

- Key Difference : Sulfamoylbenzyl group replaces pyridin-2-ylmethyl.

b) Compound from

1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

- Key Difference : Cyclopenta[c]pyridazine core and pyrrolidin-1-yl substituent.

- Implications :

Pharmacological Context: JAK/ALK Inhibitors ( and )

Comparative compounds in (e.g., {1-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile) share pyrrolopyrimidine cores and nitrile substituents. These features are associated with JAK/STAT pathway inhibition, suggesting the target compound’s pyrimidine-pyrazole core may also align with kinase-targeting applications.

Structural and Pharmacokinetic Data Table

Research Implications and Gaps

- Structural Insights : Pyrazole vs. imidazole at the pyrimidine 6-position significantly impacts electronic properties and binding pocket interactions.

- Pharmacokinetics : Substituents like sulfamoyl or trifluoromethoxy require further solubility/permeability studies.

- Therapeutic Potential: While analogs in and target ALK/JAK kinases, the target compound’s pyridine-methyl group may favor interactions with other kinases (e.g., EGFR or MET).

Q & A

Basic Research Question

- NMR : H NMR detects pyrazole (δ 6.31–6.73 ppm), pyrimidine (δ 8.56 ppm), and piperidine (δ 3.85–4.58 ppm) protons . C NMR identifies carbonyl carbons (δ ~165–170 ppm) .

- LCMS/HPLC : LCMS confirms molecular weight (e.g., [M+1] = ~364–392), while HPLC (>95% purity) ensures homogeneity .

- IR Spectroscopy : Amide C=O stretches (~1650 cm) and aromatic C-H bends (~3100 cm) .

What biological assays are suitable for preliminary evaluation of this compound’s activity?

Basic Research Question

- Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Antiviral : Plaque reduction assays against RNA viruses (e.g., influenza) .

- Kinase inhibition : Fluorescence-based assays targeting EGFR or CDK2/4 to study mechanism .

How can structure-activity relationship (SAR) studies guide structural modifications for enhanced potency?

Advanced Research Question

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position improves kinase binding .

- Piperidine flexibility : Replacing piperidine with azetidine increases conformational rigidity, potentially enhancing target specificity .

- Carboxamide linker : Modifying the methylene spacer length (e.g., -CH₂- vs. -CH₂CH₂-) alters solubility and bioavailability .

How should contradictory data on substituent effects in SAR studies be resolved?

Advanced Research Question

- Case example : Conflicting reports on pyrimidine methyl groups enhancing vs. reducing activity.

- Hypothesis testing : Compare logP (lipophilicity) and cellular uptake via LC-MS/MS in parallel assays .

- Crystallography : Resolve target-ligand co-crystal structures to identify steric clashes or binding pose variations .

- Statistical analysis : Use multivariate regression to isolate substituent contributions from other variables (e.g., solvent effects) .

What computational strategies predict target interactions for this compound?

Advanced Research Question

- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Train on datasets of pyrimidine derivatives to correlate descriptors (e.g., HOMO energy) with IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.